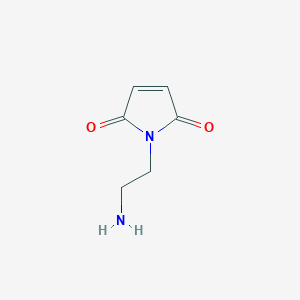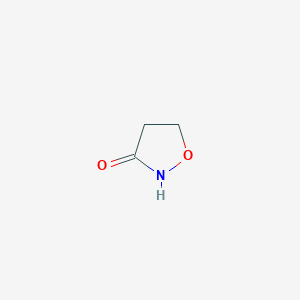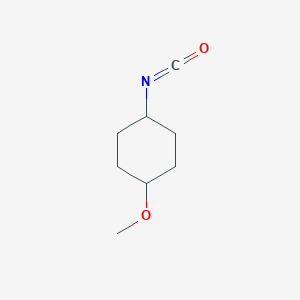
2-Ethyl-1-fluoro-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-fluoro-4-methoxybenzene is an organic compound with the chemical formula C9H11FO. It has various applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-fluoro-4-methoxybenzene is not well understood. However, it is believed to interact with various biological molecules, such as enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects:
2-Ethyl-1-fluoro-4-methoxybenzene has various biochemical and physiological effects. It has been shown to have antimicrobial, antifungal, and antitumor activities. It also has antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Ethyl-1-fluoro-4-methoxybenzene in lab experiments include its unique properties, such as its ability to act as a building block in the synthesis of various compounds. However, its limitations include its toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
For 2-Ethyl-1-fluoro-4-methoxybenzene research include exploring its potential as a therapeutic agent for various diseases, such as cancer and inflammation. It can also be used in the development of new materials and catalysts for organic synthesis. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, 2-Ethyl-1-fluoro-4-methoxybenzene is a versatile compound with various scientific research applications. Its unique properties make it a valuable building block in the synthesis of various compounds, and its potential therapeutic properties make it an interesting target for future research. However, its toxicity and the need for specialized equipment and expertise to handle it safely should be taken into consideration.
Aplicaciones Científicas De Investigación
2-Ethyl-1-fluoro-4-methoxybenzene has various applications in scientific research. It is used as a building block in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propiedades
Número CAS |
196519-61-6 |
|---|---|
Nombre del producto |
2-Ethyl-1-fluoro-4-methoxybenzene |
Fórmula molecular |
C9H11FO |
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
2-ethyl-1-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H11FO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |
Clave InChI |
WVDJPQIQKSISAH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)OC)F |
SMILES canónico |
CCC1=C(C=CC(=C1)OC)F |
Sinónimos |
Benzene, 2-ethyl-1-fluoro-4-methoxy- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)






